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Compound of Interest

Compound Name: 2-Butoxyphenylboronic acid

Cat. No.: B1276114

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed overview of the expected spectroscopic data for 2-
Butoxyphenylboronic acid. Due to the limited availability of experimentally verified public
data for this specific compound, this guide combines theoretical predictions with established
analytical methodologies. The information herein serves as a valuable resource for the
characterization and utilization of 2-Butoxyphenylboronic acid in research and development.

Molecular Structure

IUPAC Name: (2-Butoxyphenyl)boronic acid Molecular Formula: C10H1sBOs Molecular Weight:
194.04 g/mol

Spectroscopic Data

The following sections present the predicted and expected spectroscopic data for 2-
Butoxyphenylboronic acid. These predictions are based on the analysis of its chemical
structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework
of a molecule.

Table 1: Predicted *H NMR Spectral Data (in CDCIs)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~7.8-7.9 d 1H Ar-H
~74-75 t 1H Ar-H
~6.9-7.0 m 2H Ar-H
~4.8 - 5.5 (broad s) brs 2H B(OH)2
~4.0 t 2H -OCH2CH2CH2CHs
~1.8 quint 2H -OCH2CH2CH2CHs
~1.5 sext 2H -OCH2CH2CH2CHs
~1.0 t 3H -OCH2CH2CH2CHs

Table 2: Predicted 3C NMR Spectral Data (in CDCls)

Chemical Shift (d) ppm Assignment

~158 Ar-C-O

~135 Ar-CH

~130 Ar-CH

~122 Ar-CH

~112 Ar-CH

Not Observed Ar-C-B

~68 -OCH2CH2CH2CHs

~31 -OCH2CH2CH2CHs

~19 -OCH2CH2CH2CHs

~14 -OCH2CH2CH2CHs
Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm~12)

Intensity

Assignment

O-H stretch (from boronic acid

3500-3200 Broad, Strong )

dimer)
3100-3000 Medium Aromatic C-H stretch

Aliphatic C-H stretch (from
2960-2850 Strong

butyl group)
~1600, ~1480 Medium-Strong Aromatic C=C stretch
~1350 Strong B-O stretch

Asymmetric C-O-C stretch
~1250 Strong

(aryl ether)

Symmetric C-O-C stretch (aryl
~1020 Strong

ether)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound.

Table 4: Predicted Mass Spectrometry Data
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Parameter Value

Molecular Formula C10H15BOs3
Exact Mass 194.1114 u
[M+H]* 195.1187 u
[M+Na]* 217.0996 u
[M-H]~ 193.1032 u

Fragments corresponding to the loss of H20, the
Key Fragments butyl chain, and the boronic acid group are

expected.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 2-Butoxyphenylboronic acid in
0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-ds) in a 5 mm NMR
tube.

IH NMR Acquisition:

o Instrument: 400 MHz or higher field NMR spectrometer.

o Pulse Program: Standard single-pulse experiment.

o Number of Scans: 16-64.

o Spectral Width: 0-12 ppm.

o Referencing: Use the residual solvent peak as an internal standard.

13C NMR Acquisition:
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[e]

Instrument: 100 MHz or higher field NMR spectrometer.

o

Pulse Program: Proton-decoupled pulse program.

Number of Scans: 1024 or more.

[¢]

[¢]

Spectral Width: 0-200 ppm.

[e]

Referencing: Use the solvent peak as an internal standard.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid 2-
Butoxyphenylboronic acid directly onto the ATR crystal. Apply pressure to ensure good
contact.[1]

e IR Spectrum Acquisition:

o Instrument: Fourier Transform Infrared (FTIR) spectrometer with a universal ATR
accessory.

o Spectral Range: 4000-400 cm~1.
o Resolution: 4 cm~1.
o Number of Scans: 16-32.[1]

o A background spectrum of the clean, empty ATR crystal should be recorded prior to
sample analysis.[2]

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of 1-
10 pg/mL.[1]

e Mass Spectrum Acquisition (Electrospray lonization - ESI):
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o Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI

source.

o lonization Mode: Acquire spectra in both positive ([M+H]*) and negative ([M-H]~) ion
modes.

o Mass Range: m/z 50-500.

o Infusion: The sample can be directly infused or introduced via a liquid chromatography
(LC) system.[1]

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like 2-Butoxyphenylboronic acid.
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Caption: General workflow for the synthesis, purification, and spectral analysis of a chemical
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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